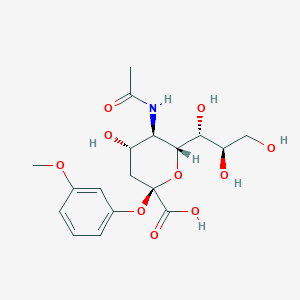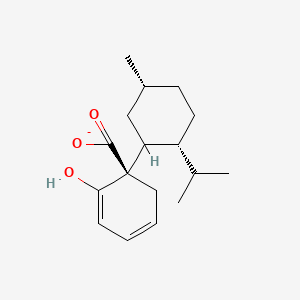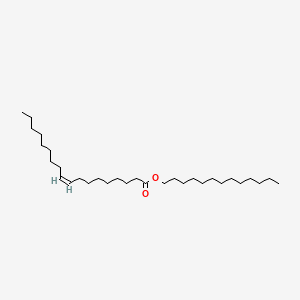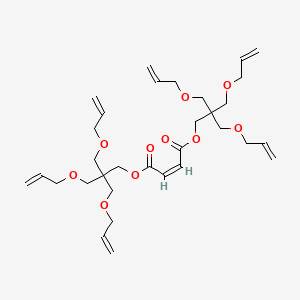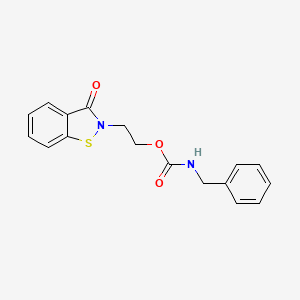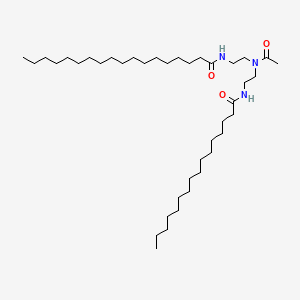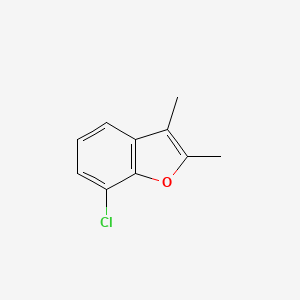
Sodium 3,4-dimethylphenylglyoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,4-dimethylphenylglyoxylate is an organic compound with the molecular formula C10H9NaO3 It is a sodium salt derivative of 3,4-dimethylphenylglyoxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dimethylphenylglyoxylate typically involves the reaction of 3,4-dimethylphenylglyoxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:
3,4-dimethylphenylglyoxylic acid+NaOH→Sodium 3,4-dimethylphenylglyoxylate+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3,4-dimethylphenylglyoxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Sodium 3,4-dimethylphenylglyoxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of sodium 3,4-dimethylphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Glyoxylic Acid: Similar in structure but lacks the aromatic ring and methyl groups.
Sodium 3-(trimethylsilyl)propionate: Another sodium salt with different functional groups and applications.
Uniqueness: Sodium 3,4-dimethylphenylglyoxylate is unique due to its specific aromatic structure and the presence of methyl groups, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
81632-85-1 |
|---|---|
Formule moléculaire |
C10H9NaO3 |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
sodium;2-(3,4-dimethylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O3.Na/c1-6-3-4-8(5-7(6)2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
NONMFFAJXFTYER-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



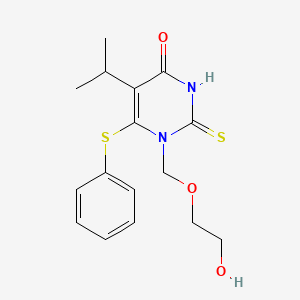

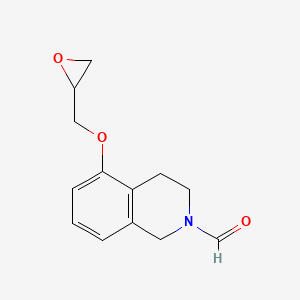
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)

